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molecular formula C14H20N2S B8721131 2-(tert-Butyl)-5,6,7,8-tetrahydroquinoline-8-carbothioamide CAS No. 53400-90-1

2-(tert-Butyl)-5,6,7,8-tetrahydroquinoline-8-carbothioamide

Cat. No. B8721131
M. Wt: 248.39 g/mol
InChI Key: VGVJPUVJZCJEAO-UHFFFAOYSA-N
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Patent
US04009169

Procedure details

The title compound was prepared from 2-t-butyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (4 g.) and P2S5 (3 g.) as described in Example 8 and was isolated as creamy needles after recrystallisation from n-hexane m.p. 126° C (650 mgs.). Found: C, 68.18; H, 8.25; N, 11.14%. C14H20N2S requires C, 67.70; H, 8.12; N, 11.23%.
Name
2-t-butyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH2:10][CH2:9][CH:8]([C:15]([NH2:17])=O)[C:7]=2[N:6]=1)([CH3:4])([CH3:3])[CH3:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19]>>[C:1]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH2:10][CH2:9][CH:8]([C:15](=[S:19])[NH2:17])[C:7]=2[N:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
2-t-butyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC=2C(CCCC2C=C1)C(=O)N
Name
Quantity
3 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated as creamy needles
CUSTOM
Type
CUSTOM
Details
after recrystallisation from n-hexane m.p. 126° C (650 mgs.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=2C(CCCC2C=C1)C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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